L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide
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Overview
Description
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: is a synthetic peptide derivative. Peptides like this are often designed for specific biological or chemical applications, such as drug delivery, antimicrobial activity, or as molecular probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may lead to disulfide-linked peptides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide:
Chemistry: As a building block for more complex molecules.
Biology: As a molecular probe or in studying protein interactions.
Medicine: Potential use in drug delivery systems or as an antimicrobial agent.
Industry: Could be used in the development of new materials or coatings.
Mechanism of Action
The mechanism of action for L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide would depend on its specific application. Generally, peptides can interact with biological membranes, proteins, or nucleic acids, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-ornithine
Uniqueness
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: may have unique properties due to the specific arrangement of lysine residues and the 12-aminododecanoyl group, which could influence its biological activity and stability.
Properties
CAS No. |
882171-90-6 |
---|---|
Molecular Formula |
C30H62N8O4 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
12-amino-N-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H62N8O4/c31-20-12-7-5-3-1-2-4-6-8-19-27(39)38(26(28(36)40)18-11-15-23-34)30(42)25(17-10-14-22-33)37-29(41)24(35)16-9-13-21-32/h24-26H,1-23,31-35H2,(H2,36,40)(H,37,41)/t24-,25-,26-/m0/s1 |
InChI Key |
BFVIULJLOMHDEQ-GSDHBNRESA-N |
Isomeric SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)CCCCCN |
Canonical SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)N)C(=O)C(CCCCN)NC(=O)C(CCCCN)N)CCCCCN |
Origin of Product |
United States |
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